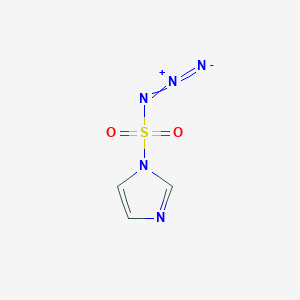

1H-Imidazole-1-sulfonyl azide

Description

Structure

3D Structure

Properties

CAS No. |

952234-37-6 |

|---|---|

Molecular Formula |

C3H3N5O2S |

Molecular Weight |

173.16 g/mol |

IUPAC Name |

N-diazoimidazole-1-sulfonamide |

InChI |

InChI=1S/C3H3N5O2S/c4-6-7-11(9,10)8-2-1-5-3-8/h1-3H |

InChI Key |

GFRDSYFROJUKBF-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-] |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-] |

Synonyms |

Imidazole-1-sulfonyl azide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazole-1-sulfonyl Azide and Its Salts: Synthesis, Properties, and Applications in Diazo Transfer Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-1-sulfonyl azide (B81097) and its more stable salt derivatives, particularly the hydrochloride and hydrogen sulfate (B86663) salts, have emerged as highly efficient and safer alternatives to traditional diazo transfer reagents like triflyl azide (TfN₃). This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of these reagents, with a focus on their use in the conversion of primary amines to azides—a critical transformation in organic synthesis and drug development. Detailed experimental protocols and safety considerations are presented to facilitate their effective and safe implementation in the laboratory.

Introduction

The introduction of an azide functional group is a cornerstone of modern organic synthesis, enabling access to a wide array of nitrogen-containing compounds through reactions such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1] Historically, reagents like trifluoromethanesulfonyl azide (TfN₃) have been employed for diazo transfer reactions; however, their inherent instability and explosive nature pose significant safety risks.[1][2] 1H-Imidazole-1-sulfonyl azide, and more specifically its crystalline and shelf-stable hydrochloride and hydrogen sulfate salts, offer a compelling solution, matching the reactivity of triflyl azide while providing a superior safety profile.[2][3] The hydrogen sulfate salt, in particular, is noted for its enhanced stability, being less sensitive to impact and friction.[2][4]

Physicochemical and Basic Properties

This compound in its pure form is a colorless, explosive liquid.[2] For practical applications, its hydrochloride and hydrogen sulfate salts are preferred due to their solid-state stability. The hydrochloride salt is a white to grayish solid, while the hydrogen sulfate salt is also a solid.[5][6] A key characteristic of these compounds is the presence of the sulfonyl azide group, which exhibits a strong asymmetric stretching vibration in the infrared spectrum, typically between 2100 and 2160 cm⁻¹.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common salts.

| Property | This compound | This compound hydrochloride | This compound hydrogen sulfate |

| Molecular Formula | C₃H₃N₅O₂S | C₃H₄ClN₅O₂S | C₃H₅N₅O₆S₂ |

| Molar Mass ( g/mol ) | 173.15[2] | 209.62[8] | 271.22[7] |

| Appearance | Colorless Liquid[2] | White to Grayish Solid[5] | White to Yellow Solid |

| Melting Point (°C) | Not available (explosive) | Not available | Decomposes at 131[4] |

| Solubility | Not available | Soluble in polar organic solvents and water; insoluble in ethers and hexane.[5] | Not available |

| IR Azide Stretch (cm⁻¹) | Not available | Not available | ~2140 - 2160[7] |

| ¹H NMR (400 MHz, D₂O) | Not available | δ 9.43 (s, 1H), 8.00 (s, 1H), 7.60 (s, 1H) | Not available |

| ¹³C NMR (101 MHz, D₂O) | Not available | δ 137.66, 123.01, 120.20 | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound salts is a straightforward process, with updated procedures designed to enhance safety by avoiding the isolation of the potentially explosive parent compound.

Synthesis of this compound Hydrogen Sulfate (Updated, Safer Protocol)

This updated protocol avoids the isolation of the hazardous free base or hydrochloride salt.[1]

Materials:

-

Sodium azide (NaN₃)

-

Sulfuryl chloride (SO₂Cl₂)

-

Ethyl acetate (B1210297) (EtOAc), dry

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

Procedure:

-

To a stirred suspension of sodium azide in dry ethyl acetate at 0 °C under an inert atmosphere, add sulfuryl chloride dropwise.

-

Allow the mixture to warm to room temperature and stir for at least 17 hours.

-

Cool the reaction mixture back to 0 °C and add imidazole portion-wise.

-

Stir the resulting slurry at room temperature for several hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

To the dried ethyl acetate solution, add one equivalent of concentrated sulfuric acid dropwise with stirring.

-

The this compound hydrogen sulfate will precipitate as a solid.

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

General Protocol for Diazo Transfer from a Primary Amine

This protocol is a general guideline for the conversion of a primary amine to an azide using this compound salts.

Materials:

-

Primary amine

-

This compound hydrochloride or hydrogen sulfate

-

Base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N)

-

Solvent (e.g., methanol, acetonitrile, or water)

-

Copper(II) sulfate (CuSO₄) (optional, as catalyst)

Procedure:

-

Dissolve the primary amine in the chosen solvent.

-

Add the base to the solution. For reactions with the hydrochloride salt, a base is necessary to neutralize the HCl.

-

If using a catalyst, add a catalytic amount of copper(II) sulfate.

-

Add this compound salt portion-wise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude azide product by flash column chromatography.

Reaction Mechanisms and Workflows

The primary application of this compound is in diazo transfer reactions. The mechanism involves the nucleophilic attack of a primary amine on the terminal nitrogen atom of the azide moiety.[7]

Caption: Mechanism of Diazo Transfer Reaction.

The selection of a suitable diazo transfer reagent is a critical decision in synthetic planning. The following workflow provides a simplified decision-making process.

Caption: Diazo Transfer Reagent Selection Workflow.

Safety and Handling

While the hydrochloride and hydrogen sulfate salts of this compound are significantly safer than the parent compound and triflyl azide, they are still energetic materials and should be handled with care.

-

Potential Hazards: The hydrochloride salt can be hygroscopic and may hydrolyze over time to form the highly explosive and sensitive hydrazoic acid.[2][4] The hydrogen sulfate salt is less prone to this issue and has a higher decomposition temperature.[4]

-

Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle the reagents in a well-ventilated fume hood.

-

Avoid grinding, impact, or prolonged heating.

-

Store in a cool, dry place away from incompatible materials.

-

For the hydrochloride salt, storage in a desiccator is recommended.

-

Conclusion

This compound and its salts, particularly the hydrogen sulfate derivative, represent a significant advancement in the field of diazo transfer chemistry. Their high reactivity, coupled with a markedly improved safety profile compared to traditional reagents, makes them invaluable tools for researchers, scientists, and drug development professionals. By following the detailed protocols and safety guidelines presented in this guide, these reagents can be effectively and safely utilized to access a diverse range of azide-containing molecules for a multitude of applications in chemical synthesis and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]

- 3. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. TR-I495580 - 1h-imidazole-1-sulfonyl-azide-sulfate | 13575… [cymitquimica.com]

- 7. This compound sulfate | 1357503-23-1 | Benchchem [benchchem.com]

- 8. scbt.com [scbt.com]

Stability of 1H-Imidazole-1-sulfonyl Azide Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1H-imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663), a valuable diazo-transfer reagent in organic synthesis. Due to safety concerns associated with its parent compound and hydrochloride salt, the hydrogen sulfate salt has emerged as a significantly more stable and safer alternative.[1][2][3] This document consolidates available data on its thermal and kinetic stability, presents detailed experimental protocols for its synthesis, and offers visual representations of key concepts to ensure safe handling and application in research and development.

Core Stability Profile

1H-imidazole-1-sulfonyl azide hydrogen sulfate exhibits enhanced stability compared to its precursor, imidazole-1-sulfonyl azide, and its hydrochloride salt. The parent compound is a colorless, explosive liquid, and its purification involves processes that introduce risks of friction-induced explosions.[2] The hydrochloride salt, while an initial improvement, is hygroscopic and can decompose over time to release the highly explosive and toxic hydrazoic acid.[1][4] Impact studies have revealed that the hydrochloride salt has a sensitivity comparable to the high explosive RDX.[1][4] In contrast, the hydrogen sulfate salt is a crystalline solid that is significantly less sensitive to impact, friction, and electrostatic discharge, making it a more reliable and safer reagent for routine use.[1][4][5]

Quantitative Stability Data

The following table summarizes the key stability parameters for this compound and its salts, providing a clear comparison of their properties.

| Compound | Form | Decomposition Temperature | Impact Sensitivity | Friction Sensitivity | Electrostatic Discharge Sensitivity | Shelf Stability |

| This compound | Liquid | Not reported; explosive | High | High | High | Unstable, not isolated[2] |

| This compound Hydrochloride | Solid | >150 °C (violent decomposition)[4] | Similar to RDX[1][4] | Not explicitly quantified, but concerns exist[2] | Not explicitly quantified | Hygroscopic, decomposes over time[1][4] |

| This compound Hydrogen Sulfate | Solid | 131 °C [1][4] | Insensitive to drop-hammer impact [1][4] | Low [1][4] | Low [1][4] | Stable for several months under ambient conditions [1] |

Experimental Protocols

The synthesis of this compound hydrogen sulfate has been optimized to avoid the isolation of the hazardous parent compound or its hydrochloride salt, thereby significantly enhancing the safety of the procedure.[1][2]

Updated One-Pot Synthesis of this compound Hydrogen Sulfate

This protocol is adapted from an improved synthesis method that utilizes ethyl acetate (B1210297) (EtOAc) as the reaction solvent, leading to a higher yield and avoiding the need for acetonitrile.[1][2]

Materials:

-

Sodium azide (NaN₃)

-

Sulfuryl chloride (SO₂Cl₂)

-

Ethyl acetate (EtOAc), dry

-

Sulfuric acid (H₂SO₄), concentrated

-

Round-bottom flask

-

Stirring bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a stirrer bar, suspend sodium azide (10.1 g, 156 mmol) in dry ethyl acetate (78 mL) under a nitrogen atmosphere.

-

Addition of Sulfuryl Chloride: Cool the suspension to 0 °C using an ice bath. Add sulfuryl chloride (6.2 mL, 77 mmol) dropwise to the stirred suspension.

-

Reaction at Room Temperature: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring vigorously for 17 hours.

-

Addition of Imidazole: Cool the mixture back down to 0 °C in an ice bath. Add imidazole (10.5 g, 154 mmol) in one portion.

-

Formation of the Hydrogen Sulfate Salt: After stirring for a short period at 0 °C, add concentrated sulfuric acid (4.1 mL, 77 mmol) dropwise over 5 minutes.

-

Precipitation and Isolation: Allow the mixture to warm to room temperature while stirring vigorously. A colorless precipitate will form after approximately 30 minutes.

-

Filtration and Drying: Collect the precipitate by filtration and wash it with a small amount of cold ethyl acetate. Dry the white crystalline product under high vacuum to afford pure this compound hydrogen sulfate.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Given that the reaction involves azides, a blast shield should be used.[2]

-

Care should be taken to avoid contact of the azide-containing solution with acids in the absence of an amine, as this can generate hydrazoic acid.

-

Aqueous and organic wastes should be quenched with a 1.5 equivalent of sodium nitrite (B80452) and acidified to destroy any residual azide.[2]

Visualizations

Stability Comparison Diagram

The following diagram illustrates the relative stability of this compound and its common salt forms.

Caption: Relative stability of this compound and its salts.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the updated, safer synthesis of this compound hydrogen sulfate.

Caption: Workflow for the one-pot synthesis of the hydrogen sulfate salt.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]

- 5. This compound sulfate | 1357503-23-1 | Benchchem [benchchem.com]

The Advent of a Diazotransfer Workhorse: A Technical Guide to Imidazole-1-sulfonyl Azide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of Imidazole-1-sulfonyl Azide (B81097) and Its Salts.

Introduction

In the landscape of modern organic synthesis, the efficient and safe introduction of the azide functionality is paramount for a multitude of applications, ranging from the construction of complex nitrogen-containing molecules to the burgeoning field of bioconjugation via "click chemistry." For years, trifluoromethanesulfonyl azide (TfN₃) reigned as a primary reagent for diazo-transfer reactions, despite its notorious instability and explosive nature. The quest for a safer, more practical alternative led to a significant breakthrough in 2007 with the report of imidazole-1-sulfonyl azide hydrochloride by Ethan D. Goddard-Borger and Robert V. Stick.[1][2][3][4] This novel reagent demonstrated comparable reactivity to TfN₃ but offered the distinct advantages of being an inexpensive, crystalline, and shelf-stable solid, heralding a new era in diazo-transfer chemistry.

This technical guide provides a comprehensive overview of the discovery, historical development, and practical application of imidazole-1-sulfonyl azide and its various salt forms. It is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and a thorough examination of the safety considerations associated with these powerful reagents.

Discovery and Historical Development

The initial report in Organic Letters by Goddard-Borger and Stick in 2007 detailed the synthesis and utility of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) as a potent diazo-transfer reagent.[1][2][3][4] It was shown to be highly effective in converting primary amines to azides and activated methylene (B1212753) compounds to diazo compounds.[1][2] The one-pot synthesis from readily available and inexpensive starting materials made it an attractive alternative to the hazardous TfN₃.

However, the initial promise of ISA·HCl was soon tempered by safety concerns. An explosion during the preparation of the salt highlighted the potential for the formation of highly explosive byproducts.[1][2] Subsequent investigations revealed that the hydrochloride salt is impact-sensitive, with a sensitivity similar to that of RDX, and is also hygroscopic, which can lead to the formation of explosive hydrazoic acid upon storage.[5]

This critical safety information spurred further research into safer formulations of imidazole-1-sulfonyl azide. These efforts culminated in the development of the hydrogen sulfate (B86663) (ISA·H₂SO₄) and tetrafluoroborate (B81430) salts, which were found to be significantly safer to synthesize, handle, and store.[1][2] The hydrogen sulfate salt, in particular, has emerged as the reagent of choice for many applications due to its enhanced stability and reduced risk of detonation.[6][7][8] Updated and optimized synthetic procedures have since been developed to avoid the isolation of the potentially explosive free base or the hydrochloride salt, further enhancing the safety profile of this important class of reagents.[7]

Quantitative Data

The following tables summarize key quantitative data related to the stability and reactivity of imidazole-1-sulfonyl azide salts, providing a basis for reagent selection and reaction optimization.

Table 1: Sensitivity Data for Imidazole-1-sulfonyl Azide Salts

| Salt Form | Impact Sensitivity (J) | Friction Sensitivity (N) | Electrostatic Discharge (ESD) (mJ) | Decomposition Temperature (°C) |

| Hydrochloride (ISA·HCl) | 6 | 120 | >1000 | 150 (violent decomposition) |

| Hydrogen Sulfate (ISA·H₂SO₄) | >40 (insensitive) | >360 (insensitive) | >1000 | 131 |

| Tetrafluoroborate | >40 (insensitive) | >360 (insensitive) | >1000 | Not Reported |

Data compiled from multiple sources, including J. Org. Chem. 2012, 77, 1760-1764.[6][9]

Table 2: Yields of Azidation of Primary Amines with Imidazole-1-sulfonyl Azide Salts

| Substrate (Primary Amine) | Reagent | Solvent | Base | Yield (%) |

| Benzylamine | ISA·HCl | CH₃CN | K₂CO₃ | 95 |

| 1-Adamantylamine | ISA·HCl | CH₃CN | K₂CO₃ | 92 |

| Glycine methyl ester | ISA·HCl | CH₃CN | K₂CO₃ | 88 |

| Phenylalanine methyl ester | ISA·HCl | CH₃CN | K₂CO₃ | 91 |

| Glucosamine derivative | ISA·H₂SO₄ | MeOH | K₂CO₃ | 89 |

Yields are representative and may vary based on specific reaction conditions. Data extracted from various literature sources.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of imidazole-1-sulfonyl azide hydrochloride and the safer hydrogen sulfate salt. Extreme caution should be exercised when working with these reagents, and all operations should be conducted behind a blast shield in a well-ventilated fume hood.

Protocol 1: Synthesis of Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl)

Caution: This protocol involves the synthesis of an impact-sensitive material. Strict adherence to safety precautions is mandatory.

Materials:

-

Sodium azide (NaN₃)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid in ethanol (B145695) (HCl/EtOH)

Procedure: [5]

-

In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath (0 °C), slowly add sulfuryl chloride (1.0 eq) dropwise to a stirred suspension of sodium azide (1.0 eq) in anhydrous acetonitrile.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture back to 0 °C and add imidazole (2.0 eq) in portions.

-

Stir the resulting slurry for 5 hours at room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Carefully add water and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

To the filtrate, slowly add a solution of HCl in ethanol with stirring.

-

Continue stirring for several hours at room temperature to allow for precipitation.

-

Collect the crystalline product by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum. Do not concentrate the mother liquor as it may contain explosive byproducts.

Protocol 2: Updated and Safer Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄)

This is the recommended procedure for obtaining a safer and more stable diazo-transfer reagent. [7]

Materials:

-

Sodium azide (NaN₃)

-

Sulfuryl chloride (SO₂Cl₂)

-

Imidazole

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

To a cooled (0 °C) and stirred suspension of sodium azide (1.0 eq) in dry ethyl acetate under an inert atmosphere, add sulfuryl chloride (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 17-24 hours.

-

Recool the mixture to 0 °C and add imidazole (2.0 eq) in portions.

-

Stir the reaction for an additional 4-6 hours at room temperature.

-

Carefully dilute the reaction mixture with saturated aqueous NaHCO₃ solution to quench any residual reactive species and destroy hydrazoic acid.

-

Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

To the dried ethyl acetate solution containing the free base of imidazole-1-sulfonyl azide, add one equivalent of concentrated sulfuric acid dropwise with vigorous stirring.

-

The hydrogen sulfate salt will precipitate out of the solution.

-

Collect the white crystalline solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.

Visualizations

The following diagrams illustrate the key synthetic pathways and the general mechanism of action for imidazole-1-sulfonyl azide.

References

- 1. researchgate.net [researchgate.net]

- 2. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]

- 3. An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. [PDF] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. | Semantic Scholar [semanticscholar.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sensitivities of some imidazole-1-sulfonyl azide salts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Diazo Transfer with 1H-Imidazole-1-sulfonyl Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo transfer reactions are a cornerstone of modern organic synthesis, enabling the facile introduction of the versatile azide (B81097) and diazo functional groups. Among the various reagents developed for this purpose, 1H-imidazole-1-sulfonyl azide and its salts have emerged as highly effective and safer alternatives to traditionally hazardous compounds like trifluoromethanesulfonyl azide. This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with diazo transfer reactions using this compound, with a particular focus on its stable hydrogen sulfate (B86663) salt.

Core Mechanism of Diazo Transfer

The accepted mechanism for diazo transfer using this compound involves the nucleophilic attack of a primary amine on the terminal nitrogen atom of the azide moiety.[1][2] This process is facilitated by the strong electron-withdrawing nature of the sulfonyl group, which polarizes the azide and renders the terminal nitrogen more electrophilic.[2] Mechanistic studies, including those employing 15N isotopic labeling, have provided definitive evidence for this pathway, confirming that the two terminal nitrogen atoms of the sulfonyl azide are transferred to the amine substrate.

The reaction proceeds through a transient intermediate that subsequently collapses, releasing imidazole-1-sulfonamide as a byproduct and forming the desired azide product. The stability of the imidazole-1-sulfonamide leaving group is a significant driving force for the reaction.[2]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in the synthesis of the diazo transfer reagent and the subsequent diazo transfer reaction.

Caption: Workflow for the synthesis of this compound hydrogen sulfate.

Caption: Mechanism of diazo transfer from this compound to a primary amine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound hydrogen sulfate and its application in diazo transfer reactions.

Table 1: Synthesis of this compound Hydrogen Sulfate

| Entry | Reactants | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Sulfuryl chloride, Sodium azide, Imidazole | Acetonitrile | 17 | Not specified for intermediate | [3] |

| 2 | Sulfuryl chloride, Sodium azide, Imidazole | Ethyl acetate | 17 | 78 | [3] |

Note: The yield in entry 2 is for the final hydrogen sulfate salt after precipitation.

Table 2: Diazo Transfer from Primary Sulfonamides to Sulfonyl Azides

| Entry | Substrate | Reaction Time (h) | Yield (%) | Reference |

| 1 | 4-Methylbenzenesulfonamide | 1 | 98 | [4] |

| 2 | 4-Methoxybenzenesulfonamide | 1 | 96 | [4] |

| 3 | 4-Chlorobenzenesulfonamide | 1 | 95 | [4] |

| 4 | 2-Naphthalenesulfonamide | 1 | 97 | [4] |

| 5 | Thiophene-2-sulfonamide | 1 | 85 | [4] |

Conditions: this compound hydrogen sulfate, K2CO3, in Methanol at room temperature.[4]

Experimental Protocols

Synthesis of this compound Hydrogen Sulfate[3]

Materials:

-

Sodium azide (NaN₃)

-

Sulfuryl chloride (SO₂Cl₂)

-

Imidazole

-

Ethyl acetate (EtOAc), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a stirred suspension of sodium azide (1.0 equiv) in anhydrous ethyl acetate under a nitrogen atmosphere at 0 °C, add sulfuryl chloride (1.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 17 hours.

-

Cool the mixture back to 0 °C and add imidazole (2.0 equiv) in one portion.

-

Continue stirring at room temperature for an additional 4 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

To the dried ethyl acetate solution, add concentrated sulfuric acid (1.0 equiv) dropwise with vigorous stirring.

-

The product, this compound hydrogen sulfate, will precipitate as a white solid.

-

Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

General Protocol for Diazo Transfer from Primary Amines to Azides

Materials:

-

Primary amine

-

This compound hydrogen sulfate (1.1 equiv)

-

Copper (II) sulfate (CuSO₄) (0.02 equiv)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)

-

Methanol (MeOH) or other suitable solvent

Procedure:

-

Dissolve the primary amine in methanol.

-

Add potassium carbonate and copper (II) sulfate to the solution and stir for 10 minutes at room temperature.

-

Add this compound hydrogen sulfate in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding azide.

Note: The use of a copper catalyst may not be necessary for all substrates, particularly for the conversion of primary sulfonamides to sulfonyl azides.[4][5]

Conclusion

This compound hydrogen sulfate is a robust and safe reagent for diazo transfer reactions. Its utility in converting primary amines and sulfonamides to their corresponding azides is well-established, with the reaction proceeding through a well-understood nucleophilic attack mechanism. The experimental protocols provided herein offer a solid foundation for researchers to utilize this valuable reagent in their synthetic endeavors. The high yields and mild reaction conditions make it an attractive choice for a wide range of applications in pharmaceutical and materials science research.

References

- 1. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound sulfate | 1357503-23-1 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 5. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1H-Imidazole-1-sulfonyl azide

An In-depth Technical Guide to 1H-Imidazole-1-sulfonyl Azide (B81097) and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safe handling of 1H-imidazole-1-sulfonyl azide and its more stable hydrochloride and hydrogen sulfate (B86663) salts. These reagents are pivotal in modern organic synthesis, primarily for the efficient transfer of diazo groups.

Introduction

This compound is a highly reactive organic compound utilized as a diazo-transfer reagent, serving as a valuable alternative to other reagents like trifluoromethanesulfonyl azide (TfN₃) and tosyl azide.[1][2][3] While the parent compound is an explosive colorless liquid, its hydrochloride and, more notably, its hydrogen sulfate salts are solids that offer enhanced stability, making them safer to handle and store.[1][4][5] The hydrogen sulfate salt, in particular, is now the reagent of choice for many applications due to its significantly improved safety profile.[1][2][5][6]

Physical and Chemical Properties

The properties of this compound and its common salts are summarized below. The parent compound is rarely isolated due to its instability.[4][5]

| Property | This compound (Parent Compound) | This compound Hydrochloride | This compound Hydrogen Sulfate |

| CAS Number | 952234-37-6[1] | 952234-36-5[7] | 1357503-23-1[8] |

| Molecular Formula | C₃H₃N₅O₂S[1] | C₃H₄ClN₅O₂S[7] | C₃H₅N₅O₆S₂[9] |

| Molar Mass | 173.15 g/mol [1] | 209.61 g/mol | 271.25 g/mol [9] |

| Appearance | Colorless liquid[1] | White or grayish solid[10] | White to yellow solid[11] |

| Melting Point | Not reported (unstable) | Not consistently reported | 102-105 °C[5] |

| Decomposition Temperature | Not reported (explosive)[1] | >150 °C (violent decomposition)[1] | 131 °C[1] |

| Solubility | Not reported | Soluble in water and polar organic solvents; insoluble in ethers and non-polar solvents like hexane.[10][12] | Soluble in DMSO, partially soluble in other organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound salts.

| Spectroscopy | This compound Hydrochloride | This compound Hydrogen Sulfate |

| ¹H NMR | (400 MHz, D₂O) δ 9.43 (s, 1H), 8.00 (s, 1H), 7.60 (s, 1H)[13] | (DMSO-d₆, 400 MHz) δ 14.29 (s, br, NH+), 13.11 (s, HSO₄⁻), 9.08 (s, CH), 8.08 (t, J = 1.7 Hz, CH), 7.52 (dd, J = 1.7, 0.8 Hz, CH)[5] |

| ¹³C NMR | (101 MHz, D₂O) δ 137.66, 123.01, 120.20[13] | (101 MHz; DMSO-d₆) δ 138.6, 128.0, 119.9[5] |

| FTIR (neat) | Not readily available | νₘₐₓ 2176 (N₃), 1301 (asymm. S=O), 1125 (symm. S=O) cm⁻¹[5] |

| Mass Spec (MALDI) | LC-MS(ESI): [M+1]⁺ = 173.80[13] | m/z 294 (MNa⁺, 100%), 335 ([MeCN + MNa]⁺, 30%)[5] |

Chemical Reactivity and Applications

The primary application of this compound and its salts is in diazo-transfer reactions.[6][14]

Diazo-Transfer Reactions:

This reagent efficiently converts primary amines into azides.[1][4] This transformation is fundamental in various synthetic pathways, including the construction of nitrogen-containing heterocycles and in "click chemistry."[4][12] The reaction can also be applied to activated methylene (B1212753) compounds to yield diazo compounds.[3][14]

The general mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the azide group, leading to the transfer of the diazo group.[2][15]

Caption: Generalized mechanism of diazo-transfer from this compound to a primary amine.

Experimental Protocols

Synthesis of this compound Hydrogen Sulfate (Safe Procedure)

This updated procedure avoids the isolation of the potentially explosive parent compound or its hydrochloride salt.[4][5]

Caption: Workflow for the safe synthesis of this compound hydrogen sulfate.

Detailed Methodology:

-

To a cooled (0 °C) and stirred suspension of sodium azide in dry ethyl acetate (B1210297) (EtOAc) under a nitrogen atmosphere, sulfuryl chloride is added dropwise.

-

The mixture is allowed to warm to room temperature and is stirred for at least 17 hours.[5]

-

After re-cooling to 0 °C, imidazole is added in portions, and the resulting slurry is stirred for 5 hours.[5][10]

-

The reaction mixture is then subjected to an aqueous workup with saturated sodium bicarbonate solution and extracted with EtOAc.[4][5]

-

To the separated and dried organic layer, 1 equivalent of concentrated sulfuric acid is added dropwise.

-

The resulting precipitate of this compound hydrogen sulfate is collected by filtration, washed with cold EtOAc, and dried under high vacuum.[5]

General Protocol for Diazo-Transfer Reaction

This protocol is a general guideline for the conversion of a primary amine to an azide using this compound hydrogen sulfate.

Methodology:

-

The primary amine is dissolved in a suitable solvent (e.g., MeOH, MeCN, DMF).

-

A base (e.g., K₂CO₃, DIEA) is added to the solution.

-

This compound hydrogen sulfate (typically 1.1-1.5 equivalents) is added to the mixture. A catalyst such as copper(II) sulfate can be used, though many reactions proceed efficiently without it.[14][15]

-

The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Safety and Handling

Hazard Summary:

-

This compound (Parent): Potentially explosive.[1]

-

Hydrochloride Salt: Presents stability and detonation risks.[4][5] It is hygroscopic and can form explosive hydrazoic acid upon prolonged storage.[1][12]

-

Hydrogen Sulfate Salt: Significantly more stable and less sensitive to impact and friction, making it the safest option.[1][5]

Personal Protective Equipment (PPE):

-

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][16]

-

Work in a well-ventilated fume hood.[16]

Storage:

-

Hydrochloride Salt: Store at 2-8 °C under an inert atmosphere.[7]

-

Hydrogen Sulfate Salt: Store at -20 °C.[11]

-

Keep containers tightly closed and away from incompatible materials such as acids and metals.[7]

Spill and Waste Disposal:

-

In case of a spill, avoid generating dust.[8] Sweep up the solid material into a suitable container for disposal.[7]

-

Aqueous and organic waste containing azide byproducts should be quenched by treating with sodium nitrite (B80452) under acidic conditions.[4][5]

Conclusion

This compound, particularly its hydrogen sulfate salt, is a highly effective and relatively safe reagent for diazo-transfer reactions. Its ease of preparation, stability, and high efficiency make it an indispensable tool in modern organic and medicinal chemistry. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently and safely utilize this versatile reagent in their synthetic endeavors.

References

- 1. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]

- 2. This compound sulfate | 1357503-23-1 | Benchchem [benchchem.com]

- 3. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. angenechemical.com [angenechemical.com]

- 9. This compound sulfate | C3H5N5O6S2 | CID 117696875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound SULFATE | 1357503-23-1 [sigmaaldrich.com]

- 12. CAS 952234-36-5: this compound hydrochlori… [cymitquimica.com]

- 13. This compound hydrochloride | 952234-36-5 [chemicalbook.com]

- 14. Azide synthesis by diazotransfer [organic-chemistry.org]

- 15. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 16. aksci.com [aksci.com]

The Role of 1H-Imidazole-1-sulfonyl Azide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-1-sulfonyl azide (B81097) has emerged as a pivotal reagent in organic synthesis, primarily recognized for its efficacy and improved safety profile as a diazo-transfer agent. This guide provides an in-depth analysis of its core applications, particularly in the conversion of primary amines to azides and the synthesis of diazo compounds from activated methylene (B1212753) groups. It offers a comprehensive overview of the reagent's synthesis, with a focus on the more stable hydrogen sulfate (B86663) salt, detailed experimental protocols, and a summary of its reaction scope and efficiency. Safety considerations and mechanistic insights are also discussed, providing a crucial resource for chemists in research and development.

Introduction

The introduction of an azide functional group is a cornerstone of modern organic synthesis, enabling access to a wide array of chemical transformations, including the Nobel Prize-winning "click chemistry" (specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), Staudinger ligations, and the synthesis of nitrogen-containing heterocycles.[1] For years, trifluoromethanesulfonyl azide (TfN₃) was the reagent of choice for diazo-transfer reactions. However, its hazardous and explosive nature prompted the search for safer alternatives.

1H-Imidazole-1-sulfonyl azide, particularly its hydrochloride (ISA·HCl) and, more recently, its hydrogen sulfate (ISA·H₂SO₄) salts, has proven to be a superior alternative.[2][3] It matches the reactivity of TfN₃ in many applications while offering significant advantages in terms of cost, stability, and ease of handling.[2][4] The hydrogen sulfate salt, in particular, is notably more stable and less prone to detonation, making it the preferred choice for both lab-scale and large-scale synthesis.[5][6] This guide will delve into the synthesis, applications, and mechanistic underpinnings of this versatile reagent.

Synthesis of this compound Hydrogen Sulfate (ISA·H₂SO₄)

The development of a safe and scalable synthesis for ISA·H₂SO₄ has been critical to its widespread adoption. An updated procedure avoids the isolation of the potentially explosive parent compound or its hydrochloride salt, representing a significant safety improvement.[5][6]

Logical Workflow for the Synthesis of ISA·H₂SO₄

Caption: Workflow for the updated synthesis of ISA·H₂SO₄.

Detailed Experimental Protocol: Synthesis of ISA·H₂SO₄

This protocol is adapted from the updated synthesis which improves safety and yield.[5][6]

Materials:

-

Sodium azide (NaN₃)

-

Sulfuryl chloride (SO₂Cl₂)

-

Imidazole

-

Ethyl acetate (EtOAc), dry

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of sodium azide (1.0 equiv.) in dry ethyl acetate is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

Sulfuryl chloride (1.0 equiv.) is added dropwise to the cooled suspension. The reaction mixture is then allowed to warm to room temperature and is stirred overnight.

-

The mixture is cooled back to 0°C, and imidazole (2.0 equiv.) is added portion-wise. The resulting slurry is stirred for an additional 5 hours at room temperature.

-

The reaction is quenched by the careful addition of saturated aqueous sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Concentrated sulfuric acid (1.0 equiv.) is added dropwise to the dried organic solution with stirring.

-

The resulting precipitate of this compound hydrogen sulfate is collected by filtration, washed with a small amount of cold ethyl acetate, and dried under vacuum.

Safety Precautions:

-

All manipulations involving azides should be conducted behind a blast shield in a well-ventilated fume hood.

-

Avoid friction, grinding, or rapid heating of azide-containing compounds.

-

Aqueous and organic wastes should be quenched with a suitable reagent (e.g., sodium nitrite (B80452) under acidic conditions) to destroy any residual azide.[5]

Core Application: Diazo-Transfer Reactions

The primary utility of this compound lies in its role as a diazo-transfer reagent. It efficiently transfers a diazo group (=N₂) to a nucleophilic substrate.

Conversion of Primary Amines to Azides

This is the most common application of ISA·H₂SO₄. The reaction is typically high-yielding and proceeds under mild conditions, tolerating a wide range of functional groups.[1][5]

R-NH₂ + Imidazole-SO₂N₃·H₂SO₄ → R-N₃ + Imidazole-SO₂NH₂·H₂SO₄

The reaction proceeds via a classic diazo-transfer mechanism, which has been supported by ¹⁵N NMR labeling studies.[7][8] The primary amine acts as a nucleophile, attacking the terminal nitrogen of the azide moiety.

Caption: Mechanism of diazo-transfer from ISA to a primary amine.

Materials:

-

Primary amine

-

This compound hydrogen sulfate (ISA·H₂SO₄)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Methanol (MeOH) or other suitable solvent

-

Copper(II) sulfate (CuSO₄) (optional, can accelerate the reaction)

Procedure:

-

The primary amine (1.0 equiv.) is dissolved in methanol.

-

Potassium carbonate (2.0 equiv.) is added to the solution, followed by a catalytic amount of copper(II) sulfate (e.g., 0.01 equiv.), if used.

-

This compound hydrogen sulfate (1.1-1.5 equiv.) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography if necessary.

The following table summarizes the yields for the conversion of various primary amines to their corresponding azides using imidazole-1-sulfonyl azide salts.

| Entry | Substrate (Primary Amine) | Reagent | Conditions | Yield (%) | Reference |

| 1 | Benzylamine | ISA·HCl | K₂CO₃, CuSO₄, MeOH, rt, 2h | 98 | [3] |

| 2 | 4-Methoxybenzylamine | ISA·HCl | K₂CO₃, CuSO₄, MeOH, rt, 2h | 97 | [3] |

| 3 | (R)-1-Phenylethylamine | ISA·HCl | K₂CO₃, CuSO₄, MeOH, rt, 2h | 95 | [3] |

| 4 | L-Phenylalanine methyl ester | ISA·HCl | K₂CO₃, CuSO₄, MeOH, rt, 4h | 93 | [3] |

| 5 | Glucosamine hydrochloride | ISA·HCl | K₂CO₃, CuSO₄, H₂O/MeOH, rt, 6h | 85 | [3] |

| 6 | Aniline | ISA·HCl | K₂CO₃, CuSO₄, MeOH, rt, 12h | 75 | [3] |

| 7 | 6-Aminohexanoic acid (on DNA) | ISA·H₂SO₄ | CuSO₄, aq. buffer, rt | >95 | [9] |

| 8 | 4-Aminobenzoic acid (on DNA) | ISA·H₂SO₄ | CuSO₄, aq. buffer, rt | >95 | [9] |

Conversion of Activated Methylene Compounds to Diazo Compounds

This compound is also effective for the diazo-transfer to carbon acids, such as β-ketoesters and malonates, to furnish α-diazo carbonyl compounds. These products are valuable intermediates for a variety of transformations, including carbene chemistry.[10]

R¹(CO)-CH₂-(CO)R² + Imidazole-SO₂N₃·H₂SO₄ → R¹(CO)-C(N₂)-(CO)R² + Imidazole-SO₂NH₂·H₂SO₄

Materials:

-

β-Ketoester (e.g., ethyl acetoacetate)

-

This compound hydrochloride (ISA·HCl)

-

A suitable base (e.g., triethylamine (B128534) (Et₃N) or DBU)

-

A suitable solvent (e.g., acetonitrile (B52724) or dichloromethane)

Procedure:

-

The β-ketoester (1.0 equiv.) is dissolved in the chosen solvent.

-

The base (1.5 equiv.) is added, and the mixture is stirred at room temperature.

-

This compound hydrochloride (1.2 equiv.) is added portion-wise.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried and concentrated, and the resulting diazo compound is purified by column chromatography.

| Entry | Substrate | Reagent | Conditions | Yield (%) | Reference |

| 1 | Diethyl malonate | ISA·HCl | Et₃N, CH₃CN, rt, 12h | 85 | [10] |

| 2 | Ethyl acetoacetate | ISA·HCl | Et₃N, CH₃CN, rt, 12h | 82 | [10] |

| 3 | Dimedone | ISA·HCl | Et₃N, CH₃CN, rt, 12h | 90 | [10] |

| 4 | 1,3-Indandione | ISA·HCl | Et₃N, CH₃CN, rt, 12h | 88 | [10] |

Applications in Drug Development and Materials Science

The ability to safely and efficiently introduce azide functionalities has significant implications for drug development and materials science.

-

Drug Discovery: The azide group serves as a versatile handle for late-stage functionalization of drug candidates via click chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1] Furthermore, azides can act as bioorthogonal chemical reporters for probing biological systems.

-

Peptide and Protein Chemistry: Site-specific modification of peptides and proteins with azides allows for the synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs).[9]

-

Materials Science: The introduction of azide groups onto polymer backbones or surfaces facilitates the creation of functional materials through subsequent "click" modifications.[7]

Conclusion

This compound, particularly in its hydrogen sulfate form, has established itself as a premier reagent for diazo-transfer reactions in modern organic synthesis. Its enhanced safety profile, cost-effectiveness, and high reactivity make it an indispensable tool for the synthesis of organic azides and diazo compounds. The detailed protocols and quantitative data presented in this guide are intended to facilitate its broader application by researchers, scientists, and drug development professionals, thereby accelerating innovation in these fields. The continued development of safer and more efficient synthetic methodologies, as exemplified by the evolution of this reagent, is paramount to the advancement of chemical sciences.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 8. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]

An In-Depth Technical Guide to the Solubility of 1H-Imidazole-1-sulfonyl Azide Salts

This technical guide provides a comprehensive overview of the solubility and related physicochemical properties of 1H-Imidazole-1-sulfonyl azide (B81097) salts, primarily focusing on the hydrochloride and hydrogen sulfate (B86663) forms. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1H-Imidazole-1-sulfonyl azide and its salts are important reagents in organic chemistry, particularly for diazo-transfer reactions.[1][2][3] The hydrochloride (ISA·HCl) and hydrogen sulfate (ISA·H₂SO₄) salts offer advantages in handling and safety compared to the parent compound, which is a colorless explosive liquid.[4] Understanding the solubility of these salts is crucial for their effective use in various reaction conditions. While the hydrogen sulfate salt is noted for its enhanced stability, the hydrochloride salt has also been widely used.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride and its parent compound is presented in Table 1. The hydrogen sulfate salt is significantly more stable than the hydrochloride salt, which can be hygroscopic and may form explosive byproducts upon prolonged storage.[1][4]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₃H₃N₅O₂S | C₃H₄ClN₅O₂S |

| Molar Mass | 173.15 g·mol⁻¹[4] | 209.61 g/mol |

| Appearance | Colorless Liquid[4] | White to off-white or grayish solid[5][6] |

| Melting Point | Not available | 102-104℃[7] |

| Stability | Potentially explosive[4] | Hygroscopic; can form hydrazoic acid on prolonged storage or contact with water.[6][7] |

Solubility Profile

This compound hydrochloride (ISA·HCl)

The hydrochloride salt is generally soluble in polar solvents.[5][6] Its solubility characteristics are summarized in Table 2. The low solubility in certain organic solvents like dichloromethane (B109758) (DCM) and N-methylpyrrolidone (NMP) can lead to poor conversions in reactions where these are used as the solvent.[8]

Table 2: Qualitative Solubility of this compound hydrochloride

| Solvent | Solubility | Reference |

| Water | Soluble, though may be slight[5][6][7] | [5][6][7] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble, though may be slight in Methanol[5][6][7] | [5][6][7] |

| Ethers | Insoluble[5] | [5] |

| Hexane | Insoluble[5] | [5] |

| Dichloromethane (DCM) | Low solubility[8] | [8] |

| N-methylpyrrolidone (NMP) | Low solubility[8] | [8] |

This compound hydrogen sulfate (ISA·H₂SO₄)

While specific solubility data for the hydrogen sulfate salt is scarce in the reviewed literature, its synthesis protocols indicate it precipitates from ethyl acetate (B1210297) upon addition of sulfuric acid, suggesting lower solubility in this solvent compared to its precursors.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of both the hydrochloride and hydrogen sulfate salts are provided below. A general workflow for determining solubility is also described.

Synthesis of this compound hydrochloride (ISA·HCl)

This protocol is adapted from a reported synthesis.

-

Reaction Setup: In a suitable reaction vessel, suspend sodium azide (NaN₃, 13.0 g, 0.2 mol) in anhydrous acetonitrile (B52724) (200 mL). Cool the suspension in an ice bath.

-

Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (16.2 mL, 0.2 mol) dropwise to the cooled suspension. Stir the mixture overnight, allowing it to gradually warm to room temperature.

-

Addition of Imidazole (B134444): Cool the mixture again in an ice bath and add imidazole (27.2 g, 0.4 mol) portion-wise. Stir the resulting slurry for 5 hours at 0 °C.

-

Workup: Dilute the reaction mixture with ethyl acetate (400 mL) and add water (400 mL). Separate the organic layer and wash it sequentially with water (2 x 400 mL), saturated sodium bicarbonate solution (2 x 400 mL), and brine (400 mL).

-

Salt Formation: Dry the organic layer over sodium sulfate (Na₂SO₄). Prepare a solution of HCl in ethanol (B145695) by the dropwise addition of acetyl chloride (21.3 mL, 0.3 mol) to ice-cooled dry ethanol (75 mL). Add this ethanolic HCl solution dropwise to the dried filtrate with stirring.

-

Isolation: A white solid will precipitate. Collect the solid by filtration and dry it in a desiccator under a nitrogen atmosphere to yield this compound hydrochloride (36 g, 96% yield).

Synthesis of this compound hydrogen sulfate (ISA·H₂SO₄)

This protocol is based on an updated, safer synthesis method.[1]

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a stirrer bar, place sodium azide (10.1 g, 156 mmol). Evacuate the flask and introduce a nitrogen atmosphere. Add dry acetonitrile (78 mL) and cool the suspension to 0 °C.

-

Addition of Sulfuryl Chloride: While maintaining the inert atmosphere, add sulfuryl chloride (12.6 mL, 156 mmol) dropwise over at least 10 minutes with stirring. Allow the mixture to slowly warm to room temperature and stir for at least 17 hours.

-

Addition of Imidazole: Re-cool the suspension to 0 °C and, under a nitrogen atmosphere, add imidazole (20.2 g, 296 mmol) continuously over 10 minutes. Stir the solution for at least 3 hours at 0 °C.

-

Extraction: Dilute the reaction mixture with ethyl acetate (156 mL) and basify by adding saturated aqueous sodium bicarbonate (250 mL). Wash the organic layer with water (250 mL), dry it over magnesium sulfate (MgSO₄), and filter.

-

Precipitation of the Salt: Cool the filtrate to 0 °C under a nitrogen atmosphere. Add concentrated sulfuric acid (H₂SO₄, 4.1 mL, 77 mmol) dropwise over 5 minutes.

-

Isolation: Allow the mixture to gradually warm to room temperature with vigorous stirring. After 30 minutes, a colorless precipitate will form. Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum to afford pure this compound hydrogen sulfate (16.2 g, 78% yield).

Visualized Workflows

The following diagrams illustrate the general synthesis pathway for this compound salts and a typical experimental workflow for solubility determination.

Caption: General Synthesis Workflow for this compound Salts.

Caption: Experimental Workflow for Solubility Determination.

Safety Considerations

This compound and its salts are energetic compounds and should be handled with care.

-

The parent compound, this compound, is a colorless explosive liquid.[4]

-

The hydrochloride salt has been reported to be sensitive to impact and can decompose violently upon heating above 150 °C.[4] It is also hygroscopic and can form explosive hydrazoic acid upon prolonged storage or contact with water.[4][6][7]

-

The hydrogen sulfate salt is significantly more stable and less sensitive to impact, friction, and electrostatic discharge, making it a safer alternative.[1][4]

-

Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. This compound sulfate | C3H5N5O6S2 | CID 117696875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. baranlab.org [baranlab.org]

- 5. Page loading... [guidechem.com]

- 6. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Sulfonyl Azides from Primary Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of sulfonyl azides from primary sulfonamides represents a significant advancement in medicinal chemistry and drug development. This transformation provides a milder and more functional-group-tolerant alternative to traditional methods that often rely on the use of less stable sulfonyl chlorides. This guide details the two predominant contemporary methods for this conversion: the use of triflyl azide (B81097) (TfN₃) with a copper catalyst and the application of the stable diazo-transfer reagent, imidazole-1-sulfonyl azide hydrogen sulfate (B86663). This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of their substrate scope and yields. Furthermore, critical safety precautions for the handling of potentially explosive azide compounds are outlined.

Introduction

Sulfonyl azides are versatile intermediates in organic synthesis, serving as precursors for the construction of a wide array of nitrogen-containing compounds, including N-acylsulfonamides, amidines, and triazoles.[1] Their application is particularly valuable in the development of novel therapeutic agents. The classical synthesis of sulfonyl azides from sulfonyl chlorides is often hampered by the poor stability of the starting materials and their incompatibility with various functional groups.[1] The direct conversion of stable and readily available primary sulfonamides to sulfonyl azides has therefore emerged as a highly attractive and practical alternative. This guide focuses on two state-of-the-art, high-yielding methodologies that proceed via a diazo-transfer mechanism.

Core Methodologies and Mechanisms

The conversion of primary sulfonamides to sulfonyl azides is primarily achieved through diazo-transfer reactions. This involves the transfer of a diazo group (=N₂) from a donor reagent to the sulfonamide. The two most effective and widely adopted methods utilize triflyl azide (TfN₃) and imidazole-1-sulfonyl azide hydrogen sulfate as the diazo-transfer agents.

Triflyl Azide (TfN₃) Mediated Synthesis

A robust method for the synthesis of sulfonyl azides from primary sulfonamides employs triflyl azide (TfN₃) as the diazo-transfer reagent.[1][2] This process is typically carried out in a biphasic system and is catalyzed by copper(II) sulfate.[1][3] The reaction is experimentally simple, mild, and generally provides high yields.[4]

Reaction Workflow:

Caption: Workflow for TfN₃ mediated synthesis of sulfonyl azides.

Imidazole-1-sulfonyl Azide Hydrogen Sulfate Mediated Synthesis

An increasingly popular and safer alternative utilizes imidazole-1-sulfonyl azide hydrogen sulfate as the diazo-transfer reagent.[5][6] This method is advantageous as it does not require a copper catalyst and the reagent itself exhibits greater impact stability, making it easier and safer to handle than many other diazo-transfer agents.[5][7] The reaction is typically high-yielding and proceeds under mild conditions.[6]

Reaction Pathway:

Caption: Pathway for imidazole-1-sulfonyl azide mediated synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various sulfonyl azides from their corresponding primary sulfonamides using the two primary methods.

Triflyl Azide (TfN₃) Method: Substrate Scope and Yields

| Entry | Sulfonamide | Product | Yield (%) |

| 1 | 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonyl azide | >99 |

| 2 | 4-Methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl azide | 98 |

| 3 | 4-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonyl azide | 97 |

| 4 | 4-Nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl azide | 95 |

| 5 | 2-Naphthalenesulfonamide | 2-Naphthalenesulfonyl azide | 99 |

| 6 | Thiophene-2-sulfonamide | Thiophene-2-sulfonyl azide | 96 |

| 7 | Methanesulfonamide | Methanesulfonyl azide | 85 |

Data synthesized from Fokin, V. V., et al. Org. Lett. 2008, 10 (16), 3385–3388.[1][2][6]

Imidazole-1-sulfonyl Azide Hydrogen Sulfate Method: Substrate Scope and Yields

| Entry | Sulfonamide | Product | Yield (%) |

| 1 | 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonyl azide | 95 |

| 2 | 4-Methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl azide | 92 |

| 3 | 4-Fluorobenzenesulfonamide | 4-Fluorobenzenesulfonyl azide | 93 |

| 4 | 4-(Trifluoromethyl)benzenesulfonamide | 4-(Trifluoromethyl)benzenesulfonyl azide | 88 |

| 5 | 2-Naphthalenesulfonamide | 2-Naphthalenesulfonyl azide | 94 |

| 6 | Thiophene-2-sulfonamide | Thiophene-2-sulfonyl azide | 85 |

| 7 | 5-Isoquinolinesulfonamide | 5-Isoquinolinesulfonyl azide | 89 |

Data synthesized from Odell, L. R., et al. J. Org. Chem. 2014, 79 (10), 4826–4831.[1]

Experimental Protocols

General Procedure for Triflyl Azide (TfN₃) Mediated Synthesis

To a solution of the primary sulfonamide (1.0 mmol) in a mixture of toluene (2 mL) and tert-butanol (B103910) (2 mL) is added an aqueous solution of NaHCO₃ (3.0 mmol in 2 mL of H₂O) and CuSO₄·5H₂O (0.02 mmol). A solution of triflyl azide (TfN₃, 1.5 mmol) in toluene is then added, and the resulting biphasic mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired sulfonyl azide.[1]

General Procedure for Imidazole-1-sulfonyl Azide Hydrogen Sulfate Mediated Synthesis

To a solution of the primary sulfonamide (1.0 mmol) in methanol (B129727) (5 mL) is added K₂CO₃ (2.0 mmol) followed by imidazole-1-sulfonyl azide hydrogen sulfate (1.2 mmol). The reaction mixture is stirred at room temperature for 4-12 hours, with reaction progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate (20 mL) and water (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting sulfonyl azide is typically of high purity and may not require further purification. If necessary, purification can be achieved by flash chromatography.[1]

Safety Precautions for Handling Sulfonyl Azides

Warning: Sulfonyl azides are potentially explosive compounds and must be handled with extreme caution.[8] All reactions involving azides should be carried out behind a blast shield in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use plastic or ceramic spatulas for handling solid azides to avoid friction and the formation of shock-sensitive metal azides.[9] Avoid contact with heavy metals.[10]

-

Reaction Conditions: Avoid heating sulfonyl azides unless absolutely necessary and on a small scale. Do not use chlorinated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive diazidomethane.[11]

-

Storage: Store sulfonyl azides in a cool, dark place, preferably in a refrigerator and in plastic containers.[9]

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and should never be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[9][11] All azide waste should be disposed of through a certified chemical waste program.

Conclusion

The synthesis of sulfonyl azides from primary sulfonamides using diazo-transfer reagents like triflyl azide and imidazole-1-sulfonyl azide hydrogen sulfate offers significant advantages over traditional methods. These procedures are generally high-yielding, tolerant of a wide range of functional groups, and proceed under mild conditions. The use of the more stable imidazole-1-sulfonyl azide hydrogen sulfate is particularly noteworthy for its improved safety profile. This technical guide provides researchers and drug development professionals with the necessary information to effectively and safely implement these valuable synthetic transformations in their work. Adherence to the detailed protocols and stringent safety precautions is paramount for the successful and safe synthesis of these versatile chemical intermediates.

References

- 1. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 2. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]

- 3. 1H-Imidazole-1-sulfonyl azide sulfate | 1357503-23-1 | Benchchem [benchchem.com]

- 4. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Efficient synthesis of sulfonyl azides from sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. | Semantic Scholar [semanticscholar.org]

- 8. Page loading... [wap.guidechem.com]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. ucd.ie [ucd.ie]

1H-Imidazole-1-sulfonyl Azide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-1-sulfonyl azide (B81097) is a versatile and potent reagent in organic synthesis, primarily utilized for diazo-transfer reactions.[1][2] It serves as a crucial tool in the synthesis of azides from primary amines and diazo compounds from activated methylene (B1212753) substrates.[3] This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility in pharmaceutical and materials science research. While the parent compound is a colorless, explosive liquid, its hydrochloride and hydrogen sulfate (B86663) salts are more stable, crystalline solids, making them safer and more convenient to handle.[1][4] The hydrogen sulfate salt, in particular, is noted for its significantly enhanced stability, reducing the risks of detonation.[1][2]

Chemical and Physical Properties

The properties of 1H-Imidazole-1-sulfonyl azide and its common salts are summarized below. The hydrochloride salt is a white to off-white solid, soluble in polar solvents like water and alcohols.[5] The hydrogen sulfate salt also presents as a stable solid.[6]

| Property | This compound | This compound hydrochloride | This compound sulfate |

| Molecular Formula | C₃H₃N₅O₂S[4] | C₃H₄ClN₅O₂S[5] | C₃H₅N₅O₆S₂[7] |

| Molar Mass | 173.15 g/mol [4] | 210 g/mol [8] | 271.2 g/mol [7] |

| Appearance | Colorless liquid[4] | White or grayish solid[9] | Solid |

| Melting Point | Not applicable | 102-104 °C[8] | Not specified |

| Solubility | Not specified | Soluble in methanol (B129727) (slightly) and water (slightly)[8] | Not specified |

| Decomposition Temperature | Not specified | Decomposes violently above 150 °C[4] | 131 °C[4] |

Synthesis of this compound Salts

The synthesis of this compound salts is typically performed in a one-pot reaction from inexpensive starting materials.[3] The hydrogen sulfate salt is often preferred due to its superior stability.[1] An updated and safer procedure for the large-scale synthesis of the hydrogen sulfate salt has been developed to avoid the isolation of the potentially explosive parent compound or its hydrochloride salt.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride[9]

Materials:

-

Sulfuryl chloride (SO₂Cl₂)

-

Sodium azide (NaN₃)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid in ethanol (B145695) (HCl/EtOH)

Procedure:

-

Under cold conditions, slowly add sulfuryl chloride (16.2 mL, 0.2 mol) dropwise to a suspension of sodium azide (13.0 g, 0.2 mol) in anhydrous acetonitrile (200 mL) in a dry reaction flask.

-

Stir the resulting reaction mixture overnight.

-

Add imidazole (27.2 g, 0.4 mol) in batches to the reaction mixture under cold conditions.

-

Stir the resulting slurry for 5 hours.

-

Dilute the reaction mixture with ethyl acetate (400 mL) and then add 400 mL of water.

-

Separate the organic layer and wash it sequentially with water (2 x 400 mL), saturated NaHCO₃ solution (2 x 400 mL), and brine (400 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Slowly add a mixture of HCl/EtOH dropwise to the filtrate while stirring.

-

Continue stirring the reaction mixture for several hours at room temperature.

-

After the reaction is complete, concentrate the solution under vacuum to obtain this compound hydrochloride.

Caption: Synthesis workflow for this compound hydrochloride.

Core Application: Diazo-Transfer Reactions

The primary application of this compound and its salts is in diazo-transfer reactions, which are fundamental in modern organic synthesis.[2][10] These reactions allow for the efficient conversion of primary amines to azides.[1] Azides are versatile functional groups used in a variety of subsequent transformations, including the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction.[2][10]

General Reaction Scheme

This compound hydrogen sulfate is an efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides in a high-yielding reaction that does not require copper salts.[6] The reaction generally proceeds via a diazo-transfer mechanism.[6][11] For the conversion of primary amines to azides, the reaction is often catalyzed by metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II).[4][10]

Experimental Protocol: Diazo-Transfer Reaction with a Primary Amine (General)

Materials:

-

Primary amine

-

This compound salt (e.g., hydrogen sulfate)

-

Metal salt catalyst (e.g., CuSO₄)

-

Solvent (e.g., Methanol, Water)

-

Base (e.g., Triethylamine)

Procedure:

-

Dissolve the primary amine in the chosen solvent.

-

Add the metal salt catalyst and the base.

-

Add a solution of this compound salt to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an appropriate aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting azide, typically by column chromatography.

Caption: Mechanism of the diazo-transfer reaction.

Safety and Handling

As with all organic azides, this compound and its salts are potentially explosive and should be handled with care.[4] The hydrochloride salt, while more stable than the parent compound, is hygroscopic and can hydrolyze upon prolonged storage to form hydrazoic acid, increasing its sensitivity.[4] The hydrogen sulfate salt is significantly less hazardous, with a higher decomposition temperature and insensitivity to impact.[4]

General Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

-

Avoid contact with skin and eyes.[13]

-

Keep away from heat, sparks, and open flames.[13]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]

-

Avoid physical shock and friction.

Applications in Drug Development and Materials Science

The ability to efficiently synthesize azides makes this compound a valuable tool in drug discovery and materials science.[5][9] Azides are key intermediates for the introduction of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[5] In materials science, the azide functional group allows for the modification of polymers and surfaces using "click chemistry," enabling the development of advanced materials for diagnostics, imaging, and drug delivery.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]

- 5. CAS 952234-36-5: this compound hydrochlori… [cymitquimica.com]

- 6. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 7. This compound sulfate | C3H5N5O6S2 | CID 117696875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Page loading... [guidechem.com]

- 10. This compound sulfate | 1357503-23-1 | Benchchem [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. echemi.com [echemi.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols: 1H-Imidazole-1-sulfonyl Azide for the Conversion of Amines to Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction